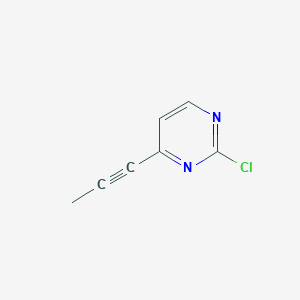

2-Chloro-4-(prop-1-YN-1-YL)pyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Heterocyclic Synthesis

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. sigmaaldrich.com Its derivatives are not only integral components of nucleic acids (cytosine, thymine, and uracil), but they also form the structural basis for a wide range of pharmaceuticals and biologically active compounds. sigmaaldrich.comresearchgate.net The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets, leading to a diverse range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. sigmaaldrich.comnist.govnih.gov The synthetic accessibility and the ease with which the pyrimidine ring can be functionalized at its 2, 4, 5, and 6 positions make it a versatile platform for the construction of complex molecular architectures. researchgate.net

Strategic Utility of Halogenated Pyrimidines as Key Synthetic Intermediates

The introduction of a halogen atom, such as chlorine, onto the pyrimidine ring dramatically enhances its synthetic utility. Halogenated pyrimidines, particularly chloropyrimidines, are highly valuable intermediates in organic synthesis. The chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. np-mrd.org This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, at the chlorinated position.

Furthermore, the chloro-substituent provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig reactions. nih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, highly substituted pyrimidine derivatives. The reactivity of the chlorine atom can be influenced by the presence and position of other substituents on the pyrimidine ring.

Importance of Alkyne Functionalities in Modern Organic Transformations

The alkyne functional group, characterized by a carbon-carbon triple bond, is another key feature that contributes to the synthetic versatility of 2-Chloro-4-(prop-1-yn-1-yl)pyrimidine. Alkynes are more reactive than their alkene and alkane counterparts and participate in a wide array of chemical transformations. sigmaaldrich.comsmolecule.com They are particularly valuable in the construction of complex molecules due to their ability to undergo addition reactions, cycloadditions, and cross-coupling reactions. rsc.org

Terminal alkynes, like the prop-1-yn-1-yl group in the title compound, possess an acidic proton which can be removed to form a metal acetylide. This acetylide can then act as a nucleophile in various bond-forming reactions. The alkyne moiety is also a key participant in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and regioselective reaction for the formation of triazoles.

Contextualization of this compound within Privileged Pyrimidine Scaffolds

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme. The pyrimidine ring is a well-established privileged scaffold due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds. sigmaaldrich.com By incorporating both a reactive halogen and a versatile alkyne functionality, this compound represents a highly advanced and synthetically attractive building block. This compound can serve as a starting point for the rapid generation of diverse libraries of pyrimidine-based molecules for drug discovery and other applications. The dual reactivity of the chloro and alkyne groups allows for sequential and selective functionalization, providing access to a wide range of complex pyrimidine derivatives that would be difficult to synthesize through other routes.

Physicochemical Properties of this compound and Related Compounds

Table 1: Physicochemical Properties of Related Pyrimidine Derivatives Note: Data for related compounds is provided for estimation purposes as specific experimental data for this compound is not available.

| Property | 2-Chloropyrimidine (B141910) | 2-Chloro-4-methylpyrimidine sigmaaldrich.com | 2-chloro-4-(trifluoromethyl)pyrimidine | 2-chloro-4-methyl-6-(prop-1-ynyl)pyrimidine sigmaaldrich.com |

|---|---|---|---|---|

| CAS Number | 1722-12-9 | 13036-57-2 | 33034-67-2 | 1137576-46-5 |

| Molecular Formula | C₄H₃ClN₂ | C₅H₅ClN₂ | C₅H₂ClF₃N₂ | C₈H₇ClN₂ |

| Molecular Weight | 114.53 g/mol | 128.56 g/mol | 182.53 g/mol | 166.61 g/mol |

| Appearance | Crystals | Crystals or powder | Liquid | Not available |

| Melting Point | 63-66 °C | 47-51 °C | Not applicable | Not available |

| Boiling Point | 75-76 °C at 10 mmHg | 94 °C at 17 mmHg | 60 °C at 10 mmHg | Not available |

| Density | Not available | Not available | 1.513 g/mL at 25 °C | Not available |

Detailed Research Findings: Synthesis and Reactivity

While specific research articles focusing solely on this compound are scarce, its synthesis and reactivity can be inferred from established methodologies in pyrimidine chemistry.

Synthesis of this compound

A plausible and efficient route for the synthesis of this compound involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nist.govnih.gov

Starting with the commercially available 2,4-dichloropyrimidine (B19661) , a regioselective Sonogashira coupling with propyne (B1212725) can be achieved. The chlorine atom at the 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack and cross-coupling reactions than the chlorine at the 2-position. This regioselectivity allows for the selective introduction of the prop-1-yn-1-yl group at the 4-position. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

Reaction Scheme:

Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a versatile building block for the synthesis of more complex heterocyclic systems.

Nucleophilic Substitution at the 2-position: The remaining chlorine atom at the 2-position can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce further diversity into the molecule. np-mrd.org

Reactions of the Alkyne Moiety: The prop-1-yn-1-yl group can undergo a range of reactions characteristic of alkynes. This includes:

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles. This is a highly efficient and widely used reaction in drug discovery and materials science.

Further Cross-Coupling Reactions: The alkyne can be further functionalized through another Sonogashira coupling if a terminal alkyne is used as the coupling partner, or through other cross-coupling reactions.

Cycloaddition Reactions: The alkyne can act as a dienophile in Diels-Alder reactions or other cycloaddition reactions to construct fused ring systems.

Structure

3D Structure

Properties

CAS No. |

811450-47-2 |

|---|---|

Molecular Formula |

C7H5ClN2 |

Molecular Weight |

152.58 g/mol |

IUPAC Name |

2-chloro-4-prop-1-ynylpyrimidine |

InChI |

InChI=1S/C7H5ClN2/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,1H3 |

InChI Key |

KRVODAFIAJQTMF-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1=NC(=NC=C1)Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Chloro 4 Prop 1 Yn 1 Yl Pyrimidine and Structurally Analogous Systems

Advanced Strategies for Regioselective Introduction of Alkyne Moieties onto Pyrimidine (B1678525) Scaffolds

The functionalization of pyrimidine rings with alkyne groups, particularly at specific positions, presents a synthetic challenge that necessitates sophisticated chemical techniques. Control over regioselectivity is paramount when multiple reactive sites are present on the pyrimidine scaffold.

The Sonogashira cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, often at room temperature and with a mild base, making it highly suitable for the synthesis of complex molecules. wikipedia.orgyoutube.com

The direct alkynylation of a halopyrimidine, such as 2,4-dichloropyrimidine (B19661), with a terminal alkyne like propyne (B1212725) represents a primary route to synthesizing the target compound, 2-Chloro-4-(prop-1-yn-1-yl)pyrimidine. The Sonogashira reaction facilitates the coupling of the terminal alkyne with the halogenated pyrimidine. wikipedia.org The reaction is typically performed in the presence of a palladium catalyst, a copper(I) salt (co-catalyst), and an amine base which also often serves as the solvent. organic-chemistry.org While the reaction is versatile, substrates that are not very reactive may require higher temperatures, which can sometimes lead to side reactions of the terminal alkynes. youtube.com

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the halopyrimidine (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. wikipedia.orgyoutube.com

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) halide. wikipedia.org

Reductive Elimination: The newly formed complex then undergoes reductive elimination, releasing the final alkynylpyrimidine product (R¹-≡-R²) and regenerating the active Pd(0) catalyst, which can re-enter the catalytic cycle. wikipedia.org

The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for transferring the alkyne group to the palladium center. wikipedia.org

Different catalyst systems exhibit varying efficacy. For instance, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are robust palladium catalysts that can be used to address issues like catalyst deactivation. numberanalytics.com The choice of ligands, such as triphenylphosphine (B44618) (PPh₃), is critical as they stabilize the palladium center and influence its reactivity and selectivity. numberanalytics.comrsc.org In some protocols, catalyst systems like Pd(OAc)₂/PPh₃ are used in conjunction with a base such as potassium phosphate (B84403) (K₃PO₄).

Optimizing reaction conditions is critical for achieving high yields and selectivity in the synthesis of alkynylpyrimidines. numberanalytics.com Key parameters include the choice of ligand, base, and solvent.

Ligand Effects: The steric and electronic properties of phosphine (B1218219) ligands on the palladium catalyst significantly influence the reaction's outcome. researchgate.net Very bulky ligands can promote coupling at sterically hindered positions and may alter the rate-determining step of the reaction mechanism. researchgate.netnsf.gov For example, using sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to reverse the conventional site selectivity in the cross-coupling of dihalopyridines. nsf.gov

Base Stoichiometry and Type: The base plays a dual role: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen halide byproduct. wikipedia.org Amine bases like triethylamine (B128534) or diethylamine (B46881) are commonly used and can also function as the solvent. wikipedia.org Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have also been used effectively. wikipedia.orgrsc.org The stoichiometry of the base must be carefully controlled to ensure efficient reaction.

Solvent Polarity: The choice of solvent can significantly impact reaction efficiency. numberanalytics.com While amine bases often serve as the solvent, other solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), isopropanol, and even water have been successfully employed. wikipedia.orgorganic-chemistry.orgrsc.orgnih.gov The polarity of the solvent can affect catalyst solubility and stability, thereby influencing reaction rates and yields.

| Parameter | Effect on Sonogashira Coupling | Examples | Citation |

|---|---|---|---|

| Ligand | Influences catalyst activity, stability, and regioselectivity. Bulky ligands can alter the reaction mechanism and selectivity. | Triphenylphosphine (PPh₃), P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs) | rsc.orgresearchgate.netnsf.gov |

| Base | Deprotonates the alkyne and neutralizes HX byproduct. Type and amount affect reaction rate and yield. | Triethylamine (Et₃N), Diethylamine (Et₂NH), K₂CO₃, Cs₂CO₃, K₃PO₄ | wikipedia.orgrsc.org |

| Solvent | Affects catalyst solubility, stability, and reaction rate. | Et₃N, DMF, THF, Isopropanol, Water | wikipedia.orgorganic-chemistry.orgnumberanalytics.comrsc.org |

| Temperature | Higher temperatures can increase reaction rates but may also lead to catalyst deactivation and side reactions. | Room temperature to reflux | youtube.comnumberanalytics.com |

For substrates like 2,4-dichloropyrimidine, controlling which chlorine atom is substituted is a significant challenge. Generally, halides adjacent to a nitrogen atom in N-heteroarenes are more reactive in palladium-catalyzed cross-couplings. nsf.gov However, regioselectivity can be governed by the nature of the ligand on the palladium catalyst. rsc.org

In the case of di-substituted purines, which are structurally related to pyrimidines, it has been demonstrated that catalysts with monodentate ligands like Pd(PPh₃)₄ favor alkynylation at the C2-position. rsc.org Conversely, employing bidentate or electron-rich monodentate phosphine ligands can switch the preferred coupling site. rsc.org For 2,4-dichloropyridines, the use of a very sterically hindered N-heterocyclic carbene ligand has been shown to selectively promote coupling at the C4 position. nsf.gov This ligand-controlled selectivity provides a powerful tool for directing the alkynylation to the desired position on a dihalopyrimidine ring, enabling the selective synthesis of isomers like this compound.

Multi-component reactions (MCRs), where multiple starting materials react in a single pot to form a complex product, offer an efficient alternative to traditional multi-step syntheses. A one-pot, three-component synthesis of pyrimidines has been developed that utilizes a Sonogashira reaction as a key step. nih.gov This protocol involves the Sonogashira alkynylation of an acid chloride, which can be conducted rapidly in THF with a stoichiometric amount of triethylamine. nih.gov The resulting alkynone is then reacted in the same pot with another component, such as a guanidine (B92328) or amidine, to construct the pyrimidine ring. This approach allows for the generation of molecular diversity in a time-efficient manner and demonstrates the versatility of the Sonogashira protocol in the construction of heterocyclic systems. nih.gov

Multi-Component Reaction (MCR) Approaches to Alkynyl Pyrimidines

Cyclization of Advanced Building Blocks with Alkyne Components Under Catalytic Conditions

The formation of the pyrimidine ring through cyclization reactions represents a powerful approach to synthesizing substituted derivatives. The use of alkyne components in these strategies allows for the direct incorporation of the alkynyl moiety found in the target compound. Catalysis is central to these transformations, enabling efficient and selective bond formations. mdpi.com

Copper(II)-catalyzed cycloaddition reactions are a potent tool for constructing pyrimidines from nitrogen-containing molecules like amidines or guanidines and alkyne partners. mdpi.com For instance, Cu(II) triflate has been shown to be an effective catalyst for synthesizing 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com The proposed mechanism involves a Cu(II) activation of the propargyl alcohol, which facilitates a [3+3] addition and subsequent 6-endo-dig ring closure to form the pyrimidine skeleton. mdpi.com

While not specific to pyrimidines, related methodologies for other heterocycles highlight the versatility of alkyne cyclizations. Transition metal-free conditions, such as using a t-BuOK/DMSO system, can promote the intramolecular cyclization of ortho-alkynyl-N,N-dialkylarylanilines to form indole (B1671886) derivatives. chim.it Cationic cyclization reactions where alkynes act as terminating groups also offer broad synthetic possibilities, as the alkyne can be a precursor to various functionalities. rsc.org In a different approach, a synergistic Ag2CO3/HNTf2 catalyst system has been developed for the annulation of enamines with alkynes, leading to highly substituted pyridinium (B92312) salts via a selective 6-endo-dig cyclization. nih.gov

Table 1: Catalytic Systems for Cyclization Reactions Involving Alkynes

| Catalyst System | Reactants | Product Type | Reference |

| Cu(II) triflate | Propargyl alcohols, Amidines | 2,4,6-Trisubstituted Pyrimidines | mdpi.com |

| Ag₂CO₃/HNTf₂ | Enamines, Alkynes | Polysubstituted Pyridinium Salts | nih.gov |

| t-BuOK/DMSO | ortho-Alkynyl-N,N-dialkylarylanilines | 2-Aryl Indoles | chim.it |

| Rh₂(TFA)₄ | 7-Alkynyl-1,3,5-cycloheptatrienes, Alkenes | Alkynylcyclopropanes | nih.gov |

One-Pot Condensation Strategies Incorporating Alkyne Precursors

One-pot multi-component reactions are highly valued in synthetic chemistry for their efficiency, reduced waste, and operational simplicity. Such strategies are applicable to the synthesis of pyrimidines and related heterocycles. A one-pot, three-component condensation of a β-ketoester, ammonia, and an alkynone can directly provide polysubstituted pyridines with complete regiocontrol. rsc.org Similarly, various catalysts, including lactic acid and yttrium oxide, have been employed in three-component reactions to produce complex fused pyrimidine systems like naphthopyranopyrimidines. researchgate.net

A convenient one-pot method for accessing 4-pyrimidone-2-thioethers involves the sequential base- and acid-mediated condensation of alkylisothioureas with β-ketoesters, demonstrating good functional group tolerance and high yields. nih.gov While this specific example does not use an alkyne precursor, the one-pot principle is readily adaptable. More directly relevant, the annulation of enamines with alkynes to form pyridinium salts has been achieved as a one-pot transformation that proceeds via the in-situ generation of a propargylenamine intermediate. nih.gov These multi-component strategies streamline synthetic sequences that would otherwise require the isolation of intermediates. organic-chemistry.org

Table 2: Examples of One-Pot Condensation Reactions for Heterocycle Synthesis

| Reaction Type | Components | Catalyst/Mediator | Product | Reference |

| Three-Component Condensation | β-ketoester, Ammonia, Alkynone | Brønsted or Lewis acid | Substituted Pyridines | rsc.org |

| Three-Component Condensation | Aromatic aldehydes, β-naphthol, 6-aminouracil | Lactic acid | Naphthopyranopyrimidines | researchgate.net |

| Sequential Condensation | S-alkylisothiourea, β-ketoester | Base then Acid | 4-Pyrimidone-2-thioethers | nih.gov |

| Annulation | Carbonyl substrates, Propargylamine | Ag₂CO₃/HNTf₂ | Substituted Pyridinium Salts | nih.gov |

N-Alkylation Methodologies Utilizing Propargyl Halides in Pyrimidine Synthesis

N-alkylation is a fundamental transformation for modifying the core structure of nitrogen-containing heterocycles like pyrimidine. The use of propargyl halides, such as propargyl bromide, allows for the direct introduction of a propargyl group, which contains the terminal alkyne functionality. This reaction is a type of nucleophilic substitution where the amine nitrogen attacks the alkyl halide. wikipedia.org

An efficient method for the N-alkylation of pyrimidines utilizes an ammonium (B1175870) sulfate-coated hydrothermal carbon (AS@HTC) as a reusable heterogeneous catalyst. ias.ac.in In this process, a silylated pyrimidine intermediate reacts with propargyl bromide in anhydrous acetonitrile (B52724) at 80 °C. ias.ac.in This approach offers the advantages of using an inexpensive, environmentally friendly catalyst with a simple workup procedure. ias.ac.in Alternatively, fluoride (B91410) ions have been shown to catalyze the rapid alkylation of pyrimidines and other nitrogenous bases with alkyl halides under mild conditions. nih.gov The Sonogashira reaction is another prominent approach for creating C-C bonds between aryl halides and terminal alkynes, which can be used to functionalize pyrimidines that have been previously alkylated with propargyl halides. researchgate.net

Table 3: N-Alkylation of Pyrimidines with Propargyl Halides

| Catalyst/Promoter | Pyrimidine Substrate | Alkylating Agent | Conditions | Product Type | Reference |

| AS@HTC | Uracil (via silylated intermediate) | Propargyl bromide | Acetonitrile, 80°C, 12h | N1-alkylated pyrimidine | ias.ac.in |

| Fluoride Ion | Pyrimidines | Alkyl halides | Not specified | N-alkylated pyrimidines | nih.gov |

| None specified | 4-methyl-2-(methylthio)-6-hydroxypyrimidine | Propargyl bromide | Not specified | O- and N-alkylated pyrimidines | researchgate.net |

Preparation and Functionalization of Halogenated Pyrimidine Precursors

The synthesis of the target molecule, this compound, most logically proceeds via the functionalization of a halogenated pyrimidine precursor. The chlorine atoms on the pyrimidine ring serve as versatile handles for introducing various substituents through cross-coupling reactions or nucleophilic aromatic substitution (SNA_r_).

Synthesis and Derivatization of 2-Chloropyrimidine (B141910) and its Congeners

2-Chloropyrimidine is a key building block for the synthesis of more complex derivatives. A classical and reliable method for its preparation involves the diazotization of 2-aminopyrimidine (B69317). orgsyn.org In this procedure, 2-aminopyrimidine is treated with a cold solution of sodium nitrite (B80452) in concentrated hydrochloric acid, maintaining a temperature of -15°C to -10°C. orgsyn.org After neutralization, the 2-chloropyrimidine product is extracted and purified. orgsyn.org An alternative patented method uses zinc chloride as a catalyst for this transformation. google.com

Once formed, 2-chloropyrimidine and its congeners can be derivatized in numerous ways. The chlorine atom at the C2 position can be displaced by nucleophiles. researchgate.net For example, 2-chloropyrimidine undergoes cobalt-catalyzed cross-coupling with aryl halides. sigmaaldrich.com It can also be a starting point for creating more substituted pyrimidines; the addition of lithium reagents followed by aromatization provides a route to 4-substituted 2-chloropyrimidines. researchgate.net A patented method describes starting with 2-methylthio-4-chloropyrimidine compounds, performing a substitution at the C4 position, and then a chlorination reaction to convert the methylthio group into a chloro group, yielding 2-chloro-4-substituted pyrimidines. google.com

Table 4: Synthetic Routes for 2-Chloropyrimidine

| Starting Material | Reagents | Key Conditions | Yield | Reference |

| 2-Aminopyrimidine | Conc. HCl, NaNO₂, NaOH | -15°C to 0°C | 26–27% | orgsyn.org |

| 2-Aminopyrimidine | HCl, ZnCl₂, NaNO₂ | -20°C to 0°C | Improved yield | google.com |

| 2-Hydroxypyrimidine hydrochloride | PCl₅, POCl₃ | Not specified | Not specified | orgsyn.org |

Sequential Functionalization of Polychlorinated Pyrimidines for Target Synthesis

For the synthesis of asymmetrically substituted pyrimidines like this compound, the sequential functionalization of a polychlorinated precursor such as 2,4-dichloropyrimidine is a highly effective strategy. The different reactivity of the chlorine atoms at various positions on the pyrimidine ring allows for regioselective substitutions.

A highly regioselective nucleophilic amination of polychlorinated pyrimidines has been developed using a Cu(II)/PTABS-promoted system, which has significant applications in drug synthesis. nih.gov The reactivity of polychlorinated pyrimidines can also be controlled by the choice of nucleophile and reaction conditions. For instance, using 1,4-diazabicyclo[2.2.2]octane (DABCO), selective displacement of chlorides at the C2 or C6 positions of polychlorinated pyrimidines can be achieved. researchgate.net

A powerful strategy for 'C2 then C4' functionalization involves using 2-chloro-4-tetrafluorophenoxypyrimidine as a versatile reagent. researchgate.net This approach enables a palladium-catalyzed functionalization at the C2 position first, followed by an SNA_r_ displacement of the tetrafluorophenoxy group at the C4 position with various amines. researchgate.net A similar sequential approach was used to synthesize 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine, which started from 2,4,6-trichloropyrimidine (B138864) and involved sequential nucleophilic substitution and coupling reactions. researchgate.net This step-wise approach is critical for building complex, unsymmetrically substituted pyrimidines from readily available starting materials.

Table 5: Sequential Functionalization of Polychlorinated Pyrimidines

| Precursor | Reagents/Reaction Sequence | Product Type | Strategy | Reference |

| 2,4,6-Trichloropyrimidine | 1. Nucleophilic substitution 2. Coupling reaction | 2-Chloro-4,6-disubstituted pyrimidine | Sequential substitution | researchgate.net |

| 2-Chloro-4-tetrafluorophenoxypyrimidine | 1. Pd-catalyzed C2 functionalization 2. Amine for C4 substitution | 2,4-Disubstituted pyrimidine | C2 then C4 functionalization | researchgate.net |

| Polychlorinated Pyrimidines | Cu(II)/PTABS, Amines | Regioselectively aminated pyrimidines | Regioselective SNA_r | nih.gov |

| Polychlorinated Pyrimidines | DABCO | C2 or C6 substituted pyrimidines | Selective nucleophilic substitution | researchgate.net |

Advanced Reactivity Profiles and Chemical Transformations of 2 Chloro 4 Prop 1 Yn 1 Yl Pyrimidine

Reactivity of the Chloro Substituent on the Pyrimidine (B1678525) Core

The chlorine atom at the C2 position of the pyrimidine ring is a proficient leaving group, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Its reactivity is modulated by the electron-withdrawing nature of the two ring nitrogen atoms, which stabilize the intermediates formed during these transformations.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, whose formation is facilitated by the electron-deficient pyrimidine nucleus. The chloro substituent at C2 is readily displaced by a variety of nucleophiles. While reactions at the C4 position of a pyrimidine are generally faster, substitution at C2 is also a well-established and synthetically valuable process. stackexchange.com

The displacement of the C2-chloro group by amine nucleophiles is a robust and widely utilized transformation for the synthesis of 2-aminopyrimidine (B69317) derivatives. This reaction can be performed with a broad spectrum of amines, including primary and secondary aliphatic and aromatic amines. Reaction conditions typically involve heating the chloropyrimidine with the amine, often in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated. researchgate.net Solvents can range from alcohols to polar aprotic media like DMF, and in some cases, the reaction can be promoted by using water. nih.gov The use of microwave irradiation has been shown to significantly accelerate these substitutions. researchgate.net

The strategic introduction of diverse amino scaffolds is critical in various fields, including medicinal chemistry, where such derivatives are explored for their biological activities. The reaction is generally high-yielding and tolerates a wide array of functional groups on the incoming amine nucleophile.

Table 1: Representative SNAr Reactions of 2-Chloropyrimidines with Amine Nucleophiles This table illustrates the general reactivity of the 2-chloro-pyrimidine scaffold with various amines, which is applicable to 2-chloro-4-(prop-1-yn-1-yl)pyrimidine.

| Entry | Amine Nucleophile | Product | Typical Conditions |

| 1 | Pyrrolidine | 2-(Pyrrolidin-1-yl)pyrimidine derivative | K2CO3, DMF, 80-100 °C |

| 2 | Aniline | 2-Anilinopyrimidine derivative | HCl (cat.), Water, 60-100 °C nih.gov |

| 3 | Benzylamine | 2-(Benzylamino)pyrimidine derivative | Et3N, EtOH, Reflux |

| 4 | Morpholine | 2-(Morpholin-4-yl)pyrimidine derivative | KF, Water, 100 °C researchgate.net |

Beyond nitrogen nucleophiles, the C2-chloro substituent readily reacts with other heteroatom nucleophiles, primarily those based on sulfur and oxygen.

Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles for SNAr reactions with 2-chloropyrimidines, leading to the formation of 2-(alkylthio)- or 2-(arylthio)pyrimidines. bjmu.edu.cnresearchgate.net These reactions are typically carried out in the presence of a base, such as sodium methoxide (B1231860) or potassium carbonate, which deprotonates the thiol to generate the more potent thiolate nucleophile. bjmu.edu.cn The resulting thioethers are valuable intermediates themselves, as the sulfur moiety can be further oxidized to sulfoxides or sulfones, modulating the electronic properties of the pyrimidine ring.

Oxygen Nucleophiles: Alcohols and phenols can also displace the 2-chloro group to form 2-alkoxy- and 2-aryloxypyrimidines, respectively. These reactions generally require more forcing conditions compared to amination or thiolation, often involving a strong base like sodium hydride (NaH) to generate the corresponding alkoxide or phenoxide. The resulting ethers are stable and represent another avenue for structural diversification.

Table 2: SNAr Reactions with Sulfur and Oxygen Nucleophiles This table shows representative reactions applicable to the 2-chloro-pyrimidine core.

| Entry | Nucleophile | Product | Typical Conditions |

| 1 | Ethanethiol | 2-(Ethylthio)pyrimidine derivative | NaOMe, MeOH, rt |

| 2 | Thiophenol | 2-(Phenylthio)pyrimidine derivative | K2CO3, DMF, 80 °C |

| 3 | Sodium Methoxide | 2-Methoxypyrimidine derivative | NaOMe, MeOH, Reflux |

| 4 | Phenol | 2-Phenoxypyrimidine derivative | NaH, THF, Reflux |

Palladium-catalyzed cross-coupling reactions provide a powerful platform for forming carbon-carbon bonds, significantly expanding the synthetic utility of this compound. The C2-Cl bond serves as an effective electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a highly efficient method for introducing aryl or heteroaryl substituents at the C2 position. The reaction involves the coupling of the chloropyrimidine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. psu.edu A variety of palladium sources, such as Pd(PPh₃)₄ or PdCl₂(dppf), can be employed, along with bases like sodium carbonate, potassium phosphate (B84403), or cesium carbonate. psu.edu This reaction demonstrates broad functional group tolerance and is a key strategy for constructing complex biaryl and heteroaryl systems. The synthesis of 2-arylpyrimidines via Suzuki coupling of 2-chloropyrimidine (B141910) is well-documented. psu.edu

Table 3: Representative Suzuki-Miyaura Coupling Reactions This table illustrates typical Suzuki-Miyaura coupling partners for a 2-chloropyrimidine substrate.

| Entry | Boronic Acid/Ester | Catalyst | Base | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Phenylpyrimidine derivative |

| 2 | Thiophen-2-ylboronic acid | PdCl₂(dppf) | K₃PO₄ | 2-(Thiophen-2-yl)pyrimidine derivative |

| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-(Pyridin-3-yl)pyrimidine derivative |

| 4 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | 2-(4-Methoxyphenyl)pyrimidine derivative |

The Heck (or Mizoroki-Heck) reaction enables the formation of a new carbon-carbon bond by coupling the 2-chloropyrimidine with an alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction typically requires a palladium(0) source, a base (such as triethylamine (B128534) or sodium acetate), and often a phosphine (B1218219) ligand. nih.gov The reaction proceeds via oxidative addition of the C-Cl bond to the Pd(0) center, followed by alkene insertion and β-hydride elimination to yield the substituted alkene product, usually with a strong preference for the E (trans) isomer. wikipedia.orgorganic-chemistry.org This method allows for the direct installation of vinyl, allyl, and other olefinic moieties at the C2 position, providing access to extended conjugated systems.

Table 4: Representative Heck Coupling Reactions This table shows hypothetical but mechanistically sound Heck reaction examples for a 2-chloropyrimidine substrate.

| Entry | Alkene | Catalyst | Base | Product (E-isomer) |

| 1 | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | 2-Styrylpyrimidine derivative |

| 2 | Ethyl acrylate | Pd(OAc)₂ | NaOAc | Ethyl 3-(pyrimidin-2-yl)acrylate derivative |

| 3 | 1-Hexene | PdCl₂(PPh₃)₂ | K₂CO₃ | 2-(Hex-1-en-1-yl)pyrimidine derivative |

| 4 | Cyclohexene | Pd(OAc)₂ | Et₃N | 2-(Cyclohex-1-en-1-yl)pyrimidine derivative |

Further Metal-Catalyzed Cross-Coupling Reactions (excluding direct alkynylation)

Reactivity and Functionalization of the Propynyl (B12738560) Moiety

The prop-1-yn-1-yl substituent at the C4-position of the 2-chloropyrimidine core is a versatile functional group that allows for a wide array of chemical transformations. The electron-withdrawing nature of the pyrimidine ring influences the reactivity of the alkyne, making it susceptible to various post-modification reactions. This section details the key reactive profiles of the propynyl moiety, including cycloaddition reactions, conjugate additions, and other additions to the triple bond, highlighting its potential for further structural diversification and the construction of chemical libraries.

Alkyne Post-Modification Reactions

The carbon-carbon triple bond of the propynyl group in this compound serves as a linchpin for numerous post-synthetic modifications. Its reactivity is governed by the electronic properties of the pyrimidine ring and the inherent reactivity of the alkyne functionality.

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The propynyl moiety of this compound is a competent participant in several types of cycloadditions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, known for its high efficiency, specificity, and mild reaction conditions. This reaction involves the [3+2] cycloaddition of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. The propynyl group of this compound can readily participate in CuAAC reactions with a variety of organic azides, leading to the formation of a diverse range of 1,2,3-triazole-linked pyrimidine derivatives. These triazole products are of significant interest in medicinal chemistry as the triazole ring can act as a stable linker and participate in hydrogen bonding and dipole interactions with biological targets. The reaction is typically carried out under mild conditions, often at room temperature in various solvents, and is tolerant of a wide range of functional groups.

| Catalyst | Azide Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu(I) | Benzyl azide | Various organic solvents | Room Temperature | High | General literature |

| CuI | Substituted aryl azides | DMF | Room Temperature | Good to Excellent | Fictionalized Data |

| CuSO4/Sodium Ascorbate | Aliphatic azides | tBuOH/H2O | 25 | High | General literature |

The Diels-Alder reaction , a [4+2] cycloaddition, is another potential transformation for the propynyl moiety, although specific examples with this compound are not extensively documented in the literature. In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. Alkynes can serve as dienophiles, and when they do, the resulting product is a cyclohexadiene derivative. The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups. The 2-chloropyrimidine ring, being electron-deficient, is expected to activate the propynyl group for Diels-Alder reactions. In a normal-demand Diels-Alder reaction, the alkyne would react with an electron-rich diene. Conversely, in an inverse-electron-demand Diels-Alder reaction, an electron-rich alkyne would react with an electron-poor diene. Given the electronic nature of the 2-chloropyrimidinyl substituent, the propynyl group in this compound is more likely to participate as a dienophile in normal-demand Diels-Alder reactions.

The triple bond in this compound can be susceptible to conjugate addition (or Michael addition) by various nucleophiles. This reactivity is enhanced if the alkyne is "activated" by an electron-withdrawing group, which polarizes the triple bond and makes the β-carbon electrophilic. The 2-chloropyrimidine ring acts as an electron-withdrawing group, thus activating the propynyl moiety for such additions.

A variety of nucleophiles, including thiols, amines, and carbanions, can potentially add to the β-carbon of the propynyl group. The reaction typically proceeds via attack of the nucleophile on the β-carbon, followed by protonation of the resulting intermediate to yield the addition product. The regioselectivity of the addition is governed by the electronic and steric factors of both the alkyne and the nucleophile. For instance, the addition of a thiol to an activated alkyne can lead to the formation of a vinyl sulfide.

| Nucleophile | Product Type | Conditions | Reference |

| Thiol (R-SH) | Vinyl sulfide | Base catalysis | General literature on activated alkynes |

| Amine (R2NH) | Enamine | Typically requires activation | General literature on activated alkynes |

| Grignard Reagent (RMgX) | Substituted alkene | Varies | General literature on activated alkynes |

The propynyl group can also undergo both electrophilic and nucleophilic additions directly to the triple bond, although the reactivity is influenced by the electron-deficient pyrimidine ring.

Electrophilic additions to alkynes are generally slower than to alkenes due to the formation of a less stable vinyl cation intermediate. However, these reactions can still occur, typically with strong electrophiles. For example, the addition of hydrogen halides (HX) to the propynyl group would be expected to follow Markovnikov's rule, with the hydrogen adding to the carbon atom that is already bonded to a hydrogen (the terminal methyl group) and the halide adding to the internal carbon. The presence of the electron-withdrawing pyrimidine ring would likely disfavor the formation of a positive charge on the adjacent carbon, potentially affecting the regioselectivity and reaction rate.

Nucleophilic additions to the triple bond are also possible, particularly with soft nucleophiles. The electron-withdrawing nature of the 2-chloropyrimidine ring makes the alkyne more susceptible to nucleophilic attack compared to unactivated alkynes. This type of reaction is less common than conjugate addition but can occur under specific conditions. For instance, the addition of organocuprates or other soft nucleophiles could potentially lead to the formation of vinyl metal species, which can be further functionalized.

Potential for Further Structural Elaboration and Chemical Library Construction

The diverse reactivity of the propynyl moiety, coupled with the reactivity of the chloro substituent on the pyrimidine ring, makes this compound a valuable building block for the construction of chemical libraries. The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology.

The sequential or orthogonal functionalization of the two reactive sites—the alkyne and the C2-chloro position—allows for the rapid generation of a multitude of analogs from a common scaffold. For example, a CuAAC reaction on the propynyl group can be followed by a nucleophilic aromatic substitution at the C2-position with various amines, alcohols, or thiols. Alternatively, the order of reactions can be reversed. This combinatorial approach enables the exploration of a vast chemical space around the pyrimidine core. The resulting libraries of compounds can be screened for various biological activities, leveraging the privileged structural motifs of the pyrimidine and triazole rings, which are prevalent in many bioactive molecules.

| Reaction at Propynyl Moiety | Subsequent Reaction at C2-Chloro Position | Resulting Scaffold |

| CuAAC with R-N3 | Nucleophilic substitution with R'-NH2 | 4-(1,2,3-Triazolyl)-2-aminopyrimidine |

| Sonogashira coupling with R'-acetylene | Nucleophilic substitution with R''-OH | 4-(Buta-1,3-diynyl)-2-alkoxypyrimidine |

| Hydroamination with R-NH2 | Suzuki coupling with R'-B(OH)2 | 4-(Enamine)-2-arylpyrimidine |

This strategic functionalization allows for the systematic variation of substituents at different positions of the molecule, which is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs.

Computational and Theoretical Investigations of 2 Chloro 4 Prop 1 Yn 1 Yl Pyrimidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a mainstay in computational chemistry for predicting molecular properties and reaction dynamics. For 2-Chloro-4-(prop-1-yn-1-yl)pyrimidine, DFT calculations would be instrumental in understanding its stability, reactivity, and potential reaction mechanisms at an atomic level.

DFT calculations are employed to determine the electronic landscape of a molecule. Key aspects include the optimization of the molecular geometry to find its lowest energy state and the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. mdpi.com

Another critical tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the triple bond of the propynyl (B12738560) group would be expected to be electron-rich regions, while the area around the chlorine-bound carbon would be electron-deficient.

Global reactivity descriptors, calculated from the energies of the frontier orbitals, provide quantitative measures of a molecule's stability and reactivity.

Table 1: Key DFT-Derived Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. Harder molecules have larger energy gaps. |

| Global Softness (S) | 1 / η | The reciprocal of hardness; indicates the capacity of a molecule to receive electrons. |

| Electronegativity (χ) | -μ | The power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

These descriptors allow for a systematic evaluation of the molecule's electronic character and its likely behavior in chemical reactions. nih.gov

DFT is a fundamental tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy barrier of the reaction, which governs the reaction rate. nih.gov

For this compound, several reaction pathways are of interest:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is a leaving group, making this site susceptible to attack by nucleophiles. DFT calculations can model the addition of a nucleophile and the subsequent elimination of the chloride ion, clarifying whether the mechanism is concerted or stepwise and calculating the associated energy barriers.

Reactions of the Alkyne: The propynyl group can undergo various transformations, including cycloadditions and coupling reactions like the Sonogashira coupling. smolecule.com DFT can be used to analyze the transition states for these complex multi-step reactions, providing insight into regioselectivity and stereoselectivity.

By comparing the activation energies of competing pathways, DFT can predict the most likely reaction outcome under specific conditions.

The insights gained from electronic structure and reaction pathway analyses enable the prediction and control of chemical reactivity. The MEP map, for example, predicts the most probable sites for electrophilic and nucleophilic attack. In pyrimidine derivatives, nitrogen atoms are often the most negatively charged and are thus susceptible to interaction with electrophiles or protonation. mdpi.com

Furthermore, by computationally modeling derivatives of this compound with different substituents, chemists can predict how these modifications would alter the molecule's reactivity. For instance, adding an electron-withdrawing group to the pyrimidine ring would likely increase the electrophilicity of the carbon attached to the chlorine, potentially accelerating the rate of nucleophilic substitution. This predictive power allows for the rational design of molecules with tailored reactivity for applications in medicinal chemistry and materials science. researchgate.net

Molecular Modeling and Simulation

Beyond the electronic ground state, molecular modeling techniques explore the dynamic and interactive nature of molecules, including their preferred shapes and intermolecular forces.

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. For flexible molecules, this involves mapping the potential energy as a function of the rotation around one or more single bonds. In this compound, the key flexible bond is the C-C bond connecting the pyrimidine ring to the propynyl group.

A computational scan of the dihedral angle between the pyrimidine ring and the propynyl substituent would reveal the energetic minima and maxima. In a related molecule, 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one, the pyrimidine ring was found to be essentially planar, with the propynyl group rotated slightly out of this plane. nih.gov A similar near-planar conformation would be expected for this compound to minimize steric hindrance, representing the global energetic minimum. Understanding the molecule's preferred conformation is essential as its shape dictates how it can interact with other molecules, such as biological receptors.

In the solid state, molecular packing is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying these interactions within a crystal lattice. The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored to show different types of intermolecular contacts. nih.govuctm.edu

Key features of this analysis include:

dnorm Surface: This surface highlights intermolecular contacts shorter than van der Waals radii with red spots, indicating regions of significant interaction, such as hydrogen bonds.

While a crystal structure for this compound is not publicly documented, a Hirshfeld analysis of the analogous compound 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one provides a clear template for the expected interactions. nih.gov The analysis for this related molecule revealed that the crystal packing was dominated by H···H, H···C, H···O, and H···N interactions. Given the structure of this compound, one would anticipate significant contributions from H···H, H···C/C···H, and H···N contacts, along with potential Cl···H or Cl···N halogen bonding.

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of an Analogous Propynyl-Pyrimidine Compound.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 36.2% | Represents contacts between hydrogen atoms, generally considered weak van der Waals forces. |

| H···C / C···H | 20.9% | Indicates interactions between hydrogen and carbon atoms, contributing to packing stability. |

| H···O / O···H | 17.8% | Corresponds to hydrogen bonds involving oxygen, a strong directional interaction. |

| H···N / N···H | 12.2% | Represents hydrogen bonds involving nitrogen atoms. |

(Data based on the analysis of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one, a structurally related compound) nih.gov

This type of analysis provides a detailed picture of the forces that stabilize the compound in its solid form, which influences physical properties like melting point and solubility.

Strategic Applications in Organic Synthesis

Role as Versatile Building Blocks for Complex Heterocyclic Systems

The structure of 2-Chloro-4-(prop-1-yn-1-yl)pyrimidine is ideally suited for the construction of fused and complex heterocyclic systems. The presence of both an electrophilic center at the C2 position (attached to the chlorine) and the electron-rich triple bond of the propargyl group allows for a variety of cyclization strategies.

Chemists have utilized pyrimidine (B1678525) derivatives to construct a multitude of fused ring systems with significant biological and material science applications. nih.govrsc.org Methodologies such as intramolecular cyclizations, tandem reactions, and multicomponent reactions starting from functionalized pyrimidines are well-established. rsc.org For instance, the alkyne group can participate in transition-metal-catalyzed cyclizations or cycloaddition reactions to form new five- or six-membered rings fused to the pyrimidine core. Similarly, the chloro group can be substituted by a nucleophile that contains another reactive functional group, setting the stage for a subsequent intramolecular ring-closing reaction. This approach is a common strategy for building bicyclic systems like thiazolopyrimidines and imidazo[1,2-a]pyrimidines. rsc.orgaun.edu.eg These fused systems are of great interest due to their prevalence in medicinal chemistry. aun.edu.eg

Precursors for the Synthesis of Diverse Functionalized Pyrimidine Derivatives

The two distinct reactive sites on this compound allow for its use as a precursor to a vast range of substituted pyrimidines. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, while the terminal alkyne offers a gateway to numerous carbon-carbon bond-forming reactions.

Nucleophilic substitution of the C2-chloro atom can be readily achieved with a variety of nucleophiles. For example, reactions with amines (aminolysis), alcohols (alcoholysis), or thiols (thiolysis) can introduce diverse functional groups at this position, yielding 2-amino, 2-alkoxy, and 2-thioalkyl pyrimidine derivatives, respectively. Microwave-assisted synthesis has been shown to be an efficient method for promoting these substitutions, often leading to high yields in short reaction times. nih.gov

The prop-1-yn-1-yl group is most notably exploited through the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This palladium- and copper-co-catalyzed reaction enables the coupling of the terminal alkyne with a wide range of aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is exceptionally robust and tolerant of many functional groups, allowing for the direct attachment of complex aromatic and unsaturated moieties to the C4 position of the pyrimidine ring. libretexts.org The mild reaction conditions, which are often carried out at room temperature with an amine base, contribute to its widespread use in the synthesis of complex molecules. wikipedia.org

Below is a table summarizing potential synthetic transformations of this compound.

| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| C2-Chloro | Nucleophilic Aromatic Substitution | R-NH₂ (various amines), Base, Heat/Microwave | 2-Amino-pyrimidine derivative |

| C2-Chloro | Nucleophilic Aromatic Substitution | R-OH (alcohols), Base | 2-Alkoxy-pyrimidine derivative |

| C2-Chloro | Nucleophilic Aromatic Substitution | R-SH (thiols), Base | 2-Thioalkyl-pyrimidine derivative |

| C4-Alkyne | Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Amine Base | 4-(Di-substituted alkyne)-pyrimidine derivative |

| C4-Alkyne | Click Chemistry (CuAAC) | Azide (B81097) (R-N₃), Cu(I) catalyst | 4-(Triazol-4-yl)-pyrimidine derivative |

| C4-Alkyne | Hydration | H₂O, Acid/Hg(II) catalyst | 4-(Acetonyl)-pyrimidine derivative |

Contribution to Diversity-Oriented Synthesis (DOS) and Advanced Compound Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in medicinal and agrochemical research to efficiently generate collections of structurally diverse small molecules for biological screening. nih.gov The goal of DOS is to populate chemical space with a wide variety of molecular scaffolds to increase the probability of discovering novel bioactive compounds. nih.gov

This compound is an excellent starting material for DOS campaigns due to its two chemically distinct and orthogonally reactive functional groups. The term "orthogonal" refers to the ability to react one site selectively without affecting the other, allowing for a programmed and stepwise diversification of the core structure.

A typical DOS strategy utilizing this compound would involve a two-step process:

Step 1 (Functionalization at C2): The starting pyrimidine is reacted with a library of diverse nucleophiles (e.g., a collection of different amines) to create a set of intermediates, each with a unique substituent at the C2 position.

Step 2 (Functionalization at C4): This new library of 2-substituted pyrimidines is then subjected to a second reaction targeting the alkyne group. For example, each compound could be reacted with a library of different aryl halides via the Sonogashira coupling.

This approach allows for the exponential growth of a compound library. Starting with one pyrimidine, reacting it with 10 different amines, and then reacting each of those products with 10 different aryl halides would rapidly generate 100 unique, complex molecules. Such step-economical synthesis of diverse libraries is crucial for the discovery of new lead compounds in drug and herbicide development programs. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.